NIR-II fluorophore-H1
CAS No.:
Cat. No.: VC1563483
Molecular Formula: C72H90N6O8S4Si4
Molecular Weight: 1408.126
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C72H90N6O8S4Si4 |
|---|---|
| Molecular Weight | 1408.126 |
| IUPAC Name | 3,6-Bis[5-{7-Amino-9,9-bis-[2-(2-trimethylsilanyl-ethoxycarbonyl)-ethyl]-9H-fluoren-2-yl}-thiophene-2-yl]benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole |
| Standard InChI | InChI=1S/C72H90N6O8S4Si4/c1-91(2,3)37-33-83-66(79)25-29-71(30-26-67(80)84-34-38-92(4,5)6)55-41-47(13-17-51(55)53-19-15-49(73)43-57(53)71)63-21-23-65(87-63)78-62-46-60-59(45-61(62)75-89-78)76-90(77-60)70-24-22-64(88-70)48-14-18-52-54-20-16-50(74)44-58(54)72(56(52)42-48,31-27-68(81)85-35-39-93(7,8)9)32-28-69(82)86-36-40-94(10,11)12/h13-24,41-46H,25-40,73-74H2,1-12H3 |
| Standard InChI Key | ASDBZEORFJQWJI-UHFFFAOYSA-N |
| SMILES | O=C(CCC1(CCC(OCC[Si](C)(C)C)=O)C2=C(C3=C1C=C(N)C=C3)C=CC(C4=CC=C(S5=NC6=CC7=NSN(C8=CC=C(C9=CC(C(CCC(OCC[Si](C)(C)C)=O)(CCC(OCC[Si](C)(C)C)=O)C%10=C%11C=CC(N)=C%10)=C%11C=C9)S8)C7=CC6=N5)S4)=C2)OCC[Si](C)(C)C |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties of NIR-II Fluorophore-H1
NIR-II fluorophore-H1 possesses a distinctive donor-acceptor-donor (D-A-D) molecular architecture that contributes to its exceptional optical properties. The molecular formula of H1 is C72H90N6O8S4Si4 with a molecular weight of 1408.126 g/mol. This complex structure incorporates several key functional groups and structural elements that collectively determine its photophysical behavior and chemical reactivity.
The core structure of H1 features a benzothiadiazole (BBTD) backbone serving as the electron acceptor, flanked by 2-amino 9,9-dialkyl-substituted fluorene moieties that function as electron donors. This arrangement creates a strong charge-transfer structure between the D-A-D units, resulting in its characteristic absorption and emission properties . The fluorene moieties serve dual purposes: they act as electron donors and simultaneously function as protecting groups that shield the conjugated backbone from aggregation-induced quenching.
A critical design element of H1 is the positioning of R1 substituent groups on the sp³ carbon of the fluorene group. These groups extend out of the plane of the π-conjugated system, effectively preventing intermolecular stacking that would otherwise lead to fluorescence quenching . Additionally, the 2-amino 9,9-dialkyl-substituted fluorene moieties introduce a controlled distortion to the BBTD backbone, which optimally tunes the electrostatic potential distribution and bandgap to the desired spectral range.
The SMILES notation for H1 is:
O=C(CCC1(CCC(OCCSi(C)C)=O)C2=C(C3=C1C=C(N)C=C3)C=CC(C4=CC=C(S5=NC6=CC7=NSN(C8=CC=C(C9=CC(C(CCC(OCCSi(C)C)=O)(CCC(OCCSi(C)C)=O)C%10=C%11C=CC(N)=C%10)=C%11C=C9)S8)C7=CC6=N5)S4)=C2)OCCSi(C)C
This complex chemical structure enables H1 to achieve the desired NIR-II emission while maintaining high photostability and quantum yield compared to other NIR-II fluorophores.
Physical and Chemical Characteristics
The physical and chemical properties of NIR-II fluorophore-H1 are summarized in Table 1, providing a comprehensive overview of its key characteristics that determine its behavior in various experimental and biological contexts.
Table 1: Physical and Chemical Properties of NIR-II Fluorophore-H1
The structural design of H1 confers specific advantages that address common limitations in molecular fluorophores, particularly those operating in the NIR-II region. The compact molecular structure combined with the strategic positioning of functional groups creates an efficient fluorophore with optimized optical properties for biomedical imaging applications.
Optical Characteristics
The optical properties of NIR-II fluorophore-H1 place it among the most promising fluorophores for advanced biomedical imaging applications. H1 exhibits a broad UV-vis-NIR absorption band spanning from 600 to 1000 nm when measured in dichloromethane (CH2Cl2) . This extensive absorption range is attributed to the formation of a strong charge-transfer structure between the donor-acceptor-donor units in the molecular framework.
The fluorescence emission spectrum of H1 shows a peak wavelength at approximately 1100 nm, firmly positioning it within the desirable NIR-II window . This emission profile enables deep-tissue imaging capabilities that are not achievable with conventional fluorophores that emit in the visible or NIR-I regions. The quantum yield (QY) of H1 has been measured at approximately 2.0% under 785 nm excitation in CH2Cl2, which represents a significant improvement over many other organic NIR-II fluorophores .
One of the most notable optical characteristics of H1 is its exceptional photostability. Comparative studies have demonstrated that H1 exhibits high photostability compared to IR-26 (a common NIR-II reference fluorophore), with negligible decay observed under continuous excitation for one hour . This high photostability is critical for extended imaging sessions and longitudinal studies in biological systems.
Comparative Analysis of Optical Properties
To better understand the advantages of H1, a comparison of its optical properties with other notable NIR-II fluorophores is presented in Table 2.
Table 2: Comparative Optical Properties of NIR-II Fluorophore-H1 and Other NIR-II Fluorophores
H1's superior brightness compared to Q4 has been experimentally demonstrated, highlighting its potential for high-contrast imaging applications . Furthermore, investigations of H1's fluorescence signals under various long-pass (LP) filters (900-1400 nm) revealed that no signals were detectable with 1300 nm and 1400 nm filters, indicating that its emission is primarily concentrated in the 900-1300 nm range of the NIR-II window .
The calculated HOMO and LUMO orbital surfaces of H1 have shown a larger band gap compared to that of Q4, which contributes to its higher performance as a fluorophore . This larger band gap is believed to reduce interactions between the conjugated backbone and other molecules, thereby enhancing the fluorescence quantum yield.
Applications in Biomedical Imaging
NIR-II fluorophore-H1 has demonstrated remarkable versatility in biomedical imaging applications, particularly in tumor visualization and image-guided surgery. The compound serves as an excellent scaffold for developing various NIR-II imaging probes that target specific biological structures or processes.
Based on the H1 scaffold, researchers have developed three types of NIR-II imaging probes: SXH, SDH, and H1 NPs (H1 nanoparticles) . These derivatives have been successfully utilized for integrin αVβ3-targeted glioma imaging, representing a significant breakthrough in tumor-specific molecular imaging. Notably, H1 was reported as the first NIR-II molecular fluorophore demonstrated to effectively delineate tumors from surrounding normal tissue, marking a critical advancement in cancer imaging technology .
The applications of H1-based probes extend beyond tumor detection to include high-resolution imaging of blood vessels on tumors and throughout the whole body of living mice using H1 NPs . This capability is particularly valuable for studying tumor vasculature and angiogenesis, which are critical aspects of cancer biology and potential targets for therapeutic intervention.
Advantages for Surgical Navigation
The unique optical properties of NIR-II fluorophore-H1 make it exceptionally well-suited for image-guided surgical applications. The NIR-II imaging window (1000-1700 nm) offers significant advantages for surgical navigation compared to conventional imaging in the visible or NIR-I regions, including:
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Enhanced tissue penetration depth, allowing visualization of deeper structures
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Reduced photon scattering, resulting in sharper image boundaries and improved spatial resolution
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Minimal autofluorescence from biological tissues, leading to higher contrast and better signal-to-background ratios
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Superior temporal resolution for real-time surgical guidance
These advantages collectively enable surgeons to more accurately identify tumor margins and distinguish between malignant and healthy tissues during surgical procedures. The application of H1-based probes in fluorescence-guided surgery represents a promising approach to improve surgical outcomes by enhancing the precision of tumor resection while minimizing damage to surrounding healthy tissues.
Structure-Function Relationship
The exceptional performance of NIR-II fluorophore-H1 can be attributed to its carefully engineered molecular structure that optimizes both photophysical properties and biological compatibility. Understanding the structure-function relationship of H1 provides valuable insights for the rational design of next-generation NIR-II fluorophores.
The donor-acceptor-donor (D-A-D) architecture of H1 creates an efficient intramolecular charge transfer system that determines its absorption and emission characteristics. The benzothiadiazole (BBTD) core serves as the electron acceptor, while the 2-amino 9,9-dialkyl-substituted fluorene moieties function as electron donors . This configuration creates a push-pull electronic system that shifts the emission wavelength into the desired NIR-II region.
The carboxylic acid groups in H1 provide sites for further functionalization, allowing for the systematic alteration of hydrophobicity, polarity, and conjugation with biological targets . This structural flexibility enables the development of various H1-derived probes tailored for specific biomedical applications, demonstrating the versatility of the H1 scaffold as a platform for molecular probe design.
Molecular Design Considerations
The development of NIR-II fluorophore-H1 reflects several important molecular design considerations that have broader implications for the field of molecular imaging. Unlike some other NIR-II fluorophores that exhibit planar structures (e.g., polymethine cyanine architectures like Flva7 and CX-3), H1 incorporates structural elements that prevent aggregation-induced quenching while maintaining efficient NIR-II emission .
The careful balance between rigid and flexible components in the molecular structure of H1 contributes to its favorable photophysical properties. While sufficient rigidity is necessary to maintain the conjugated system responsible for NIR-II emission, strategic flexibility in certain parts of the molecule helps prevent complete fluorescence quenching through non-radiative decay pathways.
Comparison with Other NIR-II Imaging Technologies
NIR-II fluorophore-H1 represents one approach within the broader landscape of NIR-II imaging technologies. To properly contextualize its significance and potential applications, it is valuable to compare H1-based imaging with other NIR-II imaging approaches and technologies.
When compared to other organic NIR-II fluorophores, H1 demonstrates competitive or superior performance in several aspects. Its quantum yield of approximately 2.0% is relatively high for organic NIR-II fluorophores, and its exceptional photostability distinguishes it from many alternatives . Furthermore, the versatility of the H1 scaffold for developing targeted imaging probes enhances its utility across various biomedical applications.
The NIR-II fluorescence imaging enabled by H1 and its derivatives offers distinct advantages over other imaging modalities such as magnetic resonance imaging (MRI), computed tomography (CT), and positron emission tomography (PET). While these other modalities may provide complementary information, NIR-II fluorescence imaging with H1 offers superior spatial and temporal resolution for specific applications such as intraoperative guidance and vascular visualization, without requiring ionizing radiation or expensive equipment .
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